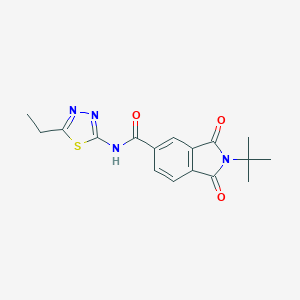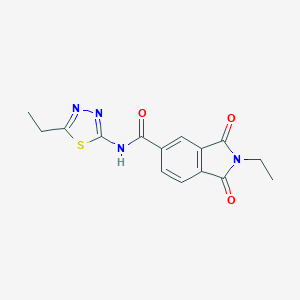![molecular formula C24H17BrN2O6 B303163 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mechanism of Action
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor works by binding to the bromodomain of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which is involved in the regulation of gene transcription. By inhibiting the interaction between 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid and acetylated histones, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor prevents the recruitment of transcriptional machinery and inhibits the expression of target genes. This leads to the inhibition of cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects:
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway in inflammatory cells. In viral-infected cells, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of viral DNA and RNA.
Advantages and Limitations for Lab Experiments
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has several advantages for lab experiments. It has a high potency and specificity for 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which makes it an ideal tool for studying the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in various cellular processes. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
However, there are also some limitations associated with the use of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor in lab experiments. It has been found to have off-target effects on other proteins, which may affect the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor. One of the key areas of research is the identification of new and more potent 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitors with improved selectivity and pharmacokinetic properties. Another area of research is the development of combination therapies that target multiple pathways involved in cancer, inflammation, and viral infections. Additionally, the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in other cellular processes, such as metabolism and epigenetic regulation, is an area of active research.
Synthesis Methods
The synthesis of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor involves the reaction of 5-bromoanthranilic acid with ethyl 2-(2-ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate. The resulting product is then treated with trifluoroacetic acid to obtain the final product. The synthesis method has been optimized to achieve a high yield of the final product.
Scientific Research Applications
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and antiviral properties. In cancer research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, including 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and human papillomavirus.
properties
Product Name |
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid |
|---|---|
Molecular Formula |
C24H17BrN2O6 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
5-bromo-2-[[2-(2-ethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17BrN2O6/c1-2-33-20-6-4-3-5-19(20)27-22(29)15-9-7-13(11-16(15)23(27)30)21(28)26-18-10-8-14(25)12-17(18)24(31)32/h3-12H,2H2,1H3,(H,26,28)(H,31,32) |
InChI Key |
WFFUOXFMQPOREX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
